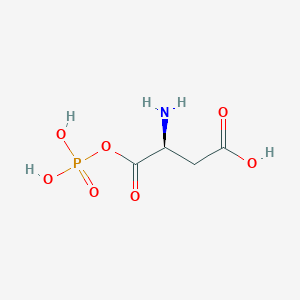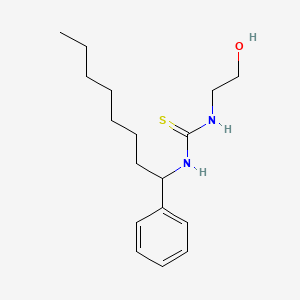
N-(2-Hydroxyethyl)-N'-(1-phenyloctyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents This particular compound features a hydroxyethyl group and a phenyloctyl group attached to the nitrogen atoms of the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea typically involves the reaction of 1-phenyloctylamine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction proceeds as follows:
-
Step 1: Formation of 1-phenyloctylamine
Reactants: 1-bromooctane and aniline
Conditions: Reflux in ethanol
:Reaction: C6H5NH2+C8H17Br→C6H5NHC8H17+HBr
-
Step 2: Formation of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea
Reactants: 1-phenyloctylamine, 2-chloroethanol, thiourea
Conditions: Base (e.g., sodium hydroxide), reflux
:Reaction: C6H5NHC8H17+ClCH2CH2OH+NH2CSNH2→C6H5NHC8H17NHCSNHCH2CH2OH+NaCl
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-(1-phenyloctyl)thiourea.
Reduction: Formation of N-(2-hydroxyethyl)-N’-(1-phenyloctyl)amine.
Substitution: Formation of various substituted thioureas depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance solubility and facilitate cellular uptake, while the phenyloctyl group can interact with hydrophobic regions of proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylhexyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is unique due to its longer alkyl chain (octyl group), which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain molecular targets. This can result in distinct biological and chemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
74787-60-3 |
|---|---|
Fórmula molecular |
C17H28N2OS |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-(1-phenyloctyl)thiourea |
InChI |
InChI=1S/C17H28N2OS/c1-2-3-4-5-9-12-16(15-10-7-6-8-11-15)19-17(21)18-13-14-20/h6-8,10-11,16,20H,2-5,9,12-14H2,1H3,(H2,18,19,21) |
Clave InChI |
SYFKKNZIKMNRRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C1=CC=CC=C1)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


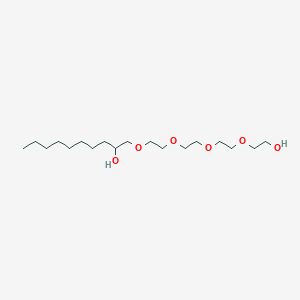
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
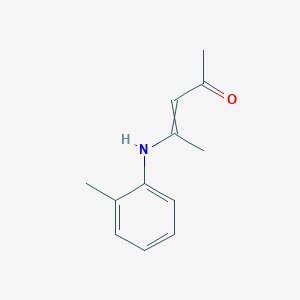

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
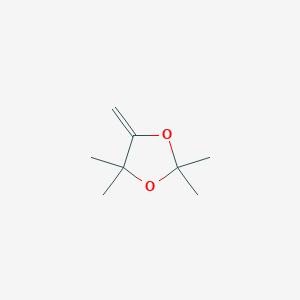
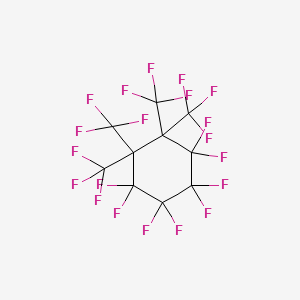
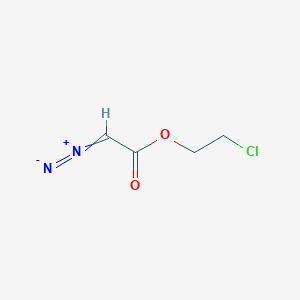
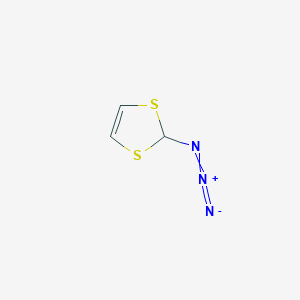
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
